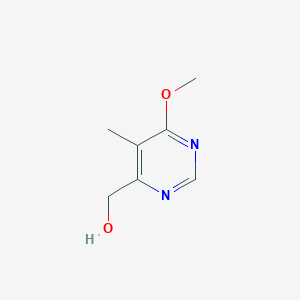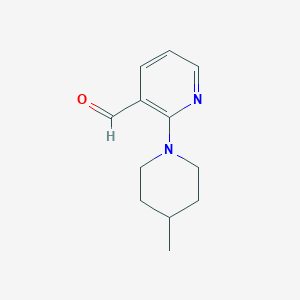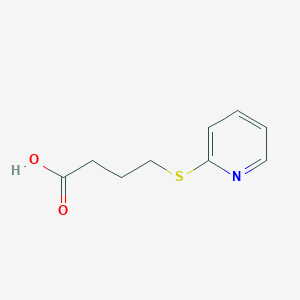
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that contains fluorine, iodine, and hydroxyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and iodopyrimidinone moieties makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one typically involves the introduction of the difluoromethyl group and the iodination of the pyrimidinone ring. One common method is the electrophilic fluorination of a suitable precursor, followed by iodination under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the iodine atom with an amine may yield aminopyrimidinone derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and iodinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethyl)-6-hydroxy-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
4-(Difluoromethyl)-6-hydroxy-5-fluoropyrimidin-2(1H)-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions that are not possible with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C5H3F2IN2O2 |
|---|---|
Poids moléculaire |
287.99 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F2IN2O2/c6-3(7)2-1(8)4(11)10-5(12)9-2/h3H,(H2,9,10,11,12) |
Clé InChI |
GLDVHCUQZFRWGO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)C(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)


![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)


![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)

